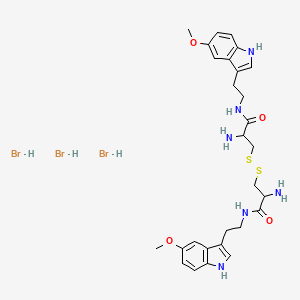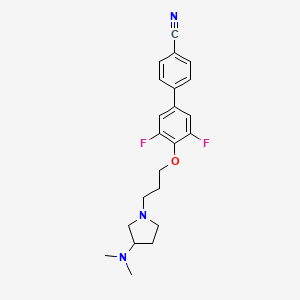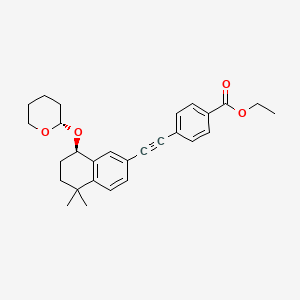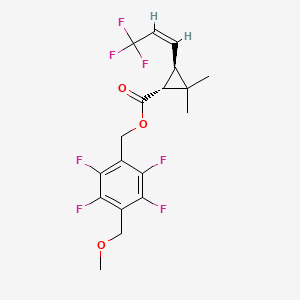
D-Teflumethrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Teflumethrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is chemically identified as [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-2,2-dimethyl-3-[(1Z)-3,3,3-trifluoroprop-1-en-1-yl]cyclopropane-1-carboxylate . This compound is widely used in pest control due to its high efficacy against a broad spectrum of insects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Teflumethrin involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol with 3,3,3-trifluoroprop-1-en-1-yl bromide under basic conditions to form the corresponding ether. This intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified through crystallization and recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
D-Teflumethrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Halogen substitution reactions can modify its fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and halogenated compounds .
Scientific Research Applications
D-Teflumethrin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of pyrethroid synthesis and reactivity.
Biology: Research on its effects on insect physiology and behavior helps in understanding insecticide resistance mechanisms.
Medicine: Studies on its potential use in controlling vector-borne diseases like malaria and dengue.
Mechanism of Action
D-Teflumethrin exerts its insecticidal effects by targeting the nervous system of insects. It acts on the voltage-gated sodium channels in nerve cells, prolonging the open state of these channels. This disruption leads to continuous nerve impulses, causing paralysis and eventual death of the insect . The molecular targets include the sodium channels, and the pathways involved are related to the disruption of normal nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
- Permethrin
- Cypermethrin
- Deltamethrin
- Flumethrin
Comparison
D-Teflumethrin is unique due to its high efficacy and broad-spectrum activity. Compared to other pyrethroids like permethrin and cypermethrin, this compound has a higher knockdown effect and longer residual activity. Its chemical structure, with multiple fluorine atoms, contributes to its stability and potency .
Properties
CAS No. |
1208235-75-9 |
|---|---|
Molecular Formula |
C18H17F7O3 |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-2,2-dimethyl-3-[(Z)-3,3,3-trifluoroprop-1-enyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H17F7O3/c1-17(2)10(4-5-18(23,24)25)11(17)16(26)28-7-9-14(21)12(19)8(6-27-3)13(20)15(9)22/h4-5,10-11H,6-7H2,1-3H3/b5-4-/t10-,11+/m1/s1 |
InChI Key |
BKACAEJQMLLGAV-KWKBKKAHSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C=C\C(F)(F)F)C |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=CC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


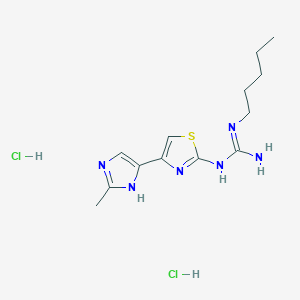

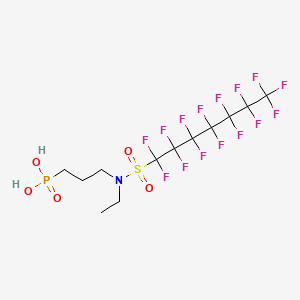
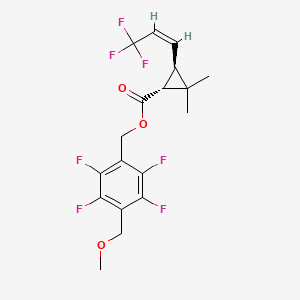
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)





